[Benzyl(phenyl)amino]propanedioic acid
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Overview
Description
[Benzyl(phenyl)amino]propanedioic acid: is an organic compound that features a benzyl group, a phenyl group, and an amino group attached to a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Benzyl(phenyl)amino]propanedioic acid typically involves the reaction of benzylamine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Benzyl(phenyl)amino]propanedioic acid can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl(phenyl)ketone derivatives.
Reduction: Formation of benzyl(phenyl)amine or benzyl(phenyl)alcohol.
Substitution: Formation of substituted benzyl(phenyl) derivatives.
Scientific Research Applications
Chemistry: [Benzyl(phenyl)amino]propanedioic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [Benzyl(phenyl)amino]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions trigger a cascade of biochemical events that lead to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Phenylalanine: An amino acid with a similar phenyl group but different functional groups.
Benzylamine: A simpler compound with a benzyl group and an amino group.
Phenylacetic acid: A precursor in the synthesis of [Benzyl(phenyl)amino]propanedioic acid.
Uniqueness: this compound is unique due to its combination of benzyl, phenyl, and amino groups attached to a propanedioic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
89915-97-9 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-(N-benzylanilino)propanedioic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(16(20)21)17(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)(H,20,21) |
InChI Key |
UVSDPWXSFIKAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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